molecular formula C10H10O4 B7951984 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid

7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid

Cat. No.: B7951984
M. Wt: 194.18 g/mol
InChI Key: FKYIKLBPEAGWMA-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid (CAS 1503378-02-6) is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound features a 2,3-dihydrobenzofuran core, a privileged structure found in numerous biologically active molecules and natural products. It serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. Research applications include its role as a precursor in the synthesis of dehydrodimers, such as those derived from ferulic acid, which are of interest in plant polymer and lignin studies . Furthermore, structurally similar dihydrobenzofuran derivatives have demonstrated notable pharmacological potential in scientific investigations, including antiproliferative and anti-angiogenic effects in anticancer research, highlighting the therapeutic relevance of this chemotype . The compound is supplied with guaranteed quality and stability when stored sealed in a dry, room-temperature environment . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-8-4-2-3-6-7(10(11)12)5-14-9(6)8/h2-4,7H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYIKLBPEAGWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Intermediate Preparation :

    • 2-Bromomethyl-7-methoxy-2,3-dihydrobenzofuran is synthesized from 7-methoxy-2,3-dihydrobenzofuran via bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light.

    • Yield: ~75% (crude), purified via recrystallization in isopropanol.

  • Alkylation with Amines :

    • The bromomethyl intermediate reacts with γ-phenylpropylamine or benzylamine in isopropanol under reflux (30–48 hours) with potassium bicarbonate as a base.

    • Example: Reaction with γ-phenylpropylamine yields 2-(N-(γ-phenylpropyl)aminomethyl)-7-methoxy-2,3-dihydrobenzofuran hydrochloride (m.p. 158–160°C).

  • Ester Hydrolysis :

    • The alkylated product is treated with 8 M NaOH in methanol under reflux to hydrolyze the ester group to the carboxylic acid.

    • Yield: 85–89% after recrystallization.

Oxidative Cyclization of Substituted Phenols

This route employs substituted phenolic precursors, such as 4-hydroxyindanone, subjected to silylation, ozonolysis, and acid-catalyzed cyclization.

Key Steps:

  • Silylation :

    • 4-Hydroxyindanone is treated with N,O-bis(trimethylsilyl)acetamide (BSA) to form the silylated enol ether.

    • Reaction Conditions: 25°C, 2 hours, anhydrous toluene.

  • Ozonolysis and Reduction :

    • The silylated compound undergoes ozonolysis at −50°C, followed by reductive workup with trimethylphosphite to yield a dihydroxy intermediate.

    • Yield: 70% after extraction.

  • Aromatization and Esterification :

    • Methane sulfonic acid catalyzes aromatization at 20°C, forming 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid methyl ester.

    • Subsequent saponification with NaOH produces the carboxylic acid.

    • Overall Yield: 65% from 4-hydroxyindanone.

Multi-Step Synthesis from Para-Aminosalicylic Acid

This method starts with para-aminosalicylic acid, involving esterification, acetylation, chlorination, and cyclization.

Key Steps:

  • Esterification and Acetylation :

    • Para-aminosalicylic acid is esterified with methanol/H₂SO₄, followed by acetylation with acetic anhydride to protect the amine.

    • Yield: 90% for methyl 4-acetamido-2-hydroxybenzoate.

  • Chlorination and Cyclization :

    • The acetylated ester undergoes chlorination with N-chlorosuccinimide (NCS) in DMF at 70°C, followed by cyclization using RuCl₃/NaIO₄.

    • Yield: 70% for 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.

  • Hydrolysis :

    • The ester is hydrolyzed with 8 M NaOH to yield the final carboxylic acid.

    • Yield: 89% after neutralization.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)AdvantagesLimitations
Bromomethyl Alkylation7-Methoxy-2,3-dihydrobenzofuranNBS, γ-phenylpropylamine75–89>98High regioselectivityRequires hazardous brominating agents
Oxidative Cyclization4-HydroxyindanoneBSA, NaIO₄, MeSO₃H6595Scalable for industrial useMulti-step, costly catalysts
Para-Aminosalicylic Acid RoutePara-aminosalicylic acidNCS, RuCl₃70–8997Utilizes inexpensive starting materialLow yield in cyclization step

Critical Reaction Optimization

  • Temperature Control : Cyclization steps require strict temperature control (70–90°C) to avoid side reactions like over-chlorination.

  • Catalyst Selection : Ruthenium trichloride (RuCl₃) enhances oxidative cyclization efficiency compared to traditional Pd catalysts.

  • Acid Choice : Methane sulfonic acid outperforms HCl or H₂SO₄ in aromatization due to milder conditions and higher selectivity.

Analytical Characterization

Synthetic products are validated via:

  • HPLC : Purity >95% using a YMC ODS-AM column (acetonitrile/0.05% TFA).

  • NMR : Key signals include δ 7.56 (d, J = 8.8 Hz, H-5) and δ 172.1 ppm (C=O).

  • HR-MS : Molecular ion peak at m/z 194.0790 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid serves as a crucial building block for synthesizing more complex benzofuran derivatives. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it a versatile compound in organic synthesis.

Key Reactions:

  • Oxidation: Can be oxidized to form quinones using reagents like potassium permanganate.
  • Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved with lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 5th and 6th positions.

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells and exhibit selective toxicity based on the p53 status of the cells.

Case Study:
A derivative known as Benfur (5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid) was shown to induce cell death in Jurkat T-cells by arresting them in the G2/M phase of the cell cycle. This compound inhibited NF-κB activation and demonstrated significant cytotoxicity against various cancer cell lines .

Medicine

The compound is investigated for its potential as a lead compound in drug development. Its anti-inflammatory and antiviral activities are of particular interest. The mechanism of action may involve inhibition of specific enzymes or receptors associated with disease pathways.

Potential Therapeutic Uses:

  • Anticancer agent targeting multiple cancer types.
  • Anti-inflammatory drug candidate.
  • Antiviral properties against specific viral infections .

Industry

In industrial applications, this compound is utilized in the synthesis of pharmaceuticals and agrochemicals. Its structural properties enhance its effectiveness as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents Key Features Source/Application
7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid 7-OCH₃, 3-COOH Base structure; synthetic precursor Commercial catalogues (e.g., CymitQuimica)
Benfur 5-[(E)-2-carboxyvinyl], 2-(4-hydroxy-3-methoxyphenyl), 7-OCH₃, 3-COOH Antimitotic agent; induces G2/M arrest and apoptosis in cancer cells Synthetic lignan derivative
Compound 1 (Polygonum barbatum) Methyl ester at 3, 4-[(E)-3-ethoxy-3-oxoprop-1-en-1-yl], 7-OCH₃ Potent anticancer (IC₅₀: 48.52 μM vs. oral cancer cells) Natural product isolated from P. barbatum
Compound 3 (Polygonum barbatum) 7-OH, 4-[(E)-2-carboxyvinyl], 3-COOH Moderate anticancer activity (IC₅₀: 57.7 μM in antiangiogenesis assay) Natural product; hydroxyl substitution reduces potency compared to methoxy
Glycosmisic acid 3-(hydroxymethyl), 5-[(E)-2-carboxyvinyl], 7-OCH₃ Unique hydroxymethyl group; potential antioxidant Isolated from Glycosmis citrifolia
BRL-37959 Ethyl ester at 3, 7-benzoyl Analgesic with low gastrointestinal irritation Synthetic derivative via Friedel-Crafts acylation
Key Structural Trends:
  • Methoxy vs. Hydroxy : Methoxy groups (e.g., in Benfur and Compound 1) enhance lipophilicity and bioactivity compared to hydroxylated analogues (e.g., Compound 3) .
  • Carboxylic Acid vs. Ester : Carboxylic acid derivatives (e.g., this compound) are more polar, while esters (e.g., BRL-37959) improve bioavailability .
  • Side Chains: Propenoic acid side chains (e.g., in Benfur) correlate with antimitotic activity by enhancing interaction with cellular targets like p53 .
Table 2: Bioactivity Profiles of Selected Compounds
Compound Name Anticancer Activity (IC₅₀, μM) Other Activities Mechanism of Action
Benfur 10–20 (Jurkat, MCF-7 cells) Apoptosis induction, G2/M phase arrest p53-dependent pathway; NF-κB inhibition
Compound 1 48.52 (oral cancer) Anti-angiogenesis (IC₅₀: 8.2 μM) DNA intercalation; thymidylate synthase inhibition
This compound N/A Synthetic precursor; limited direct data Intermediate for bioactive derivatives
BRL-37959 N/A Analgesic (non-opioid) Unknown; low irritancy profile
Insights:
  • Anticancer Potency: Benfur and Compound 1 exhibit sub-50 μM IC₅₀ values, making them promising leads. The presence of a propenoic acid side chain (Benfur) or ester group (Compound 1) enhances cytotoxicity .
  • Mechanistic Diversity : Benfur acts via p53-dependent pathways, while Compound 1 targets DNA and angiogenesis .

Biological Activity

Overview

7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid is a member of the benzofuran family characterized by a methoxy group at the 7th position and a carboxylic acid group at the 3rd position. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

  • Chemical Formula : C10H10O4
  • Molecular Weight : 194.18 g/mol
  • Structure : The compound features a dihydrobenzofuran ring system, which contributes to its unique biological properties.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study involving various cancer cell lines showed that this compound could inhibit the growth of oral squamous cell carcinoma (CAL 27) and large cell lung carcinoma (NCI H460) with IC50 values of 48.52 µM and 53.24 µM, respectively. These values indicate a higher potency compared to standard anticancer drugs like Cisplatin .

Table 1: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Standard Drug IC50 (µM)
Oral Squamous Cell (CAL 27)48.5297.76 (5-Fluorouracil)
Large Cell Lung (NCI H460)53.24Data not specified

The mechanism behind its anticancer activity may involve apoptosis induction and inhibition of angiogenesis, as confirmed by flow cytometry and morphological analyses .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It inhibits bacterial growth by disrupting cell wall synthesis or membrane integrity. Specific studies have highlighted its effectiveness against various pathogens, suggesting potential applications in developing new antimicrobial agents.

Antioxidant Properties

This compound has demonstrated notable antioxidant activity. In vitro assays indicated that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress-related damage . The antioxidant capacity was measured using assays such as ABTS radical cation scavenging.

Table 2: Antioxidant Activity Comparison

CompoundTEAC (Trolox Equivalent Antioxidant Capacity)
This compoundHigh
TroloxReference Standard

Case Studies

  • Isolation from Ethnomedicinal Species : A study isolated several dihydrobenzofuran derivatives from Polygonum barbatum, with one derivative showing considerable anticancer activity against CAL 27 cells. The findings suggest that compounds similar to this compound could be further evaluated for their therapeutic potential in oncology .
  • Mechanistic Studies : Research employing docking studies has indicated that this compound can interact with critical molecular targets such as DNA and thymidylate synthase, which are pivotal in cancer cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including cyclization and functional group modifications. For example, methyl ester intermediates (e.g., methyl 7-methyl-2,3-dihydrobenzofuran-3-acetate) are hydrolyzed to yield carboxylic acid derivatives . Purification often involves column chromatography (e.g., using PE/EA solvent systems) and recrystallization to achieve >95% purity . Optimization requires monitoring reaction conditions (temperature, catalyst selection) and validating purity via HPLC or LC-MS .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to confirm dihydrobenzofuran ring geometry and methoxy group positioning . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives . Polarimetry may be used for chiral centers if applicable .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Anticancer activity is prominent, with IC₅₀ values against oral cancer cells (48.52 ± 0.95 μM) and lung cancer cells (53.24 ± 1.49 μM) reported in cytotoxicity assays using MTT or resazurin-based protocols . Antioxidant activity is assessed via DPPH radical scavenging assays, showing moderate to high activity depending on substituents .

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanism of apoptosis induction by this compound?

  • Methodological Answer : Apoptosis can be validated via flow cytometry (Annexin V/PI staining) and morphological analysis (Hoechst 33342 staining) in treated cancer cells . Western blotting for caspase-3/9 activation and mitochondrial membrane potential assays (JC-1 dye) further elucidate intrinsic pathways. Dose- and time-response studies (24–48 h) are critical to confirm mechanistic consistency .

Q. How should contradictions in biological activity data across studies be addressed?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., oral vs. lung cancer cells) may arise from cell line heterogeneity or assay conditions. Standardize protocols (e.g., ATP-based viability assays) and include positive controls (e.g., doxorubicin). Validate findings using 3D tumor spheroid models or patient-derived xenografts (PDX) to improve translational relevance .

Q. What computational strategies are effective for predicting target interactions of dihydrobenzofuran derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like thymidylate synthase or DNA topoisomerases identifies binding affinities. Molecular dynamics simulations (100 ns) assess stability of ligand-receptor complexes. Pharmacophore modeling prioritizes derivatives with optimal steric and electronic features for synthesis .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Methodological Answer : Systematic modification of substituents (e.g., methoxy position, dihydrofuran ring saturation) is key. For example, replacing the 7-methoxy group with halogens (e.g., 5-fluoro derivatives) enhances cytotoxicity . Evaluate changes via in vitro assays and correlate with logP values (HPLC-measured) to balance potency and bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid
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7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid

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